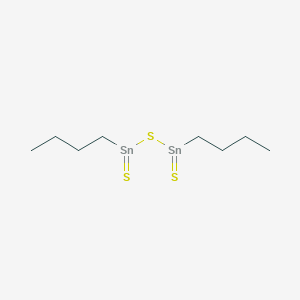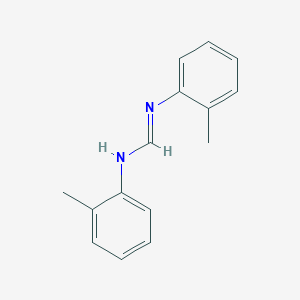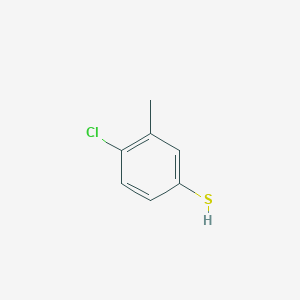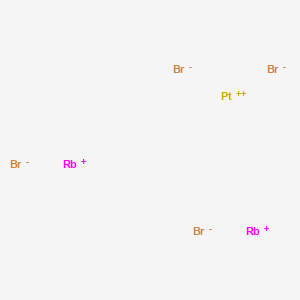
2-(1H-Pyrazol-1-Yl)Acetic Acid
概要
説明
2-(1H-Pyrazol-1-Yl)Acetic Acid, commonly referred to as Pyrazole Acetic Acid (PAA), is a synthetic organic compound that has been used in a wide variety of scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by their five-membered ring structure. Pyrazole Acetic Acid is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile compound that can be used in a variety of applications due to its unique properties.
科学的研究の応用
Catalytic Applications
- Synthesis of Organotin Derivatives : The reaction of bis(pyrazol-1-yl)acetic acid with organotin oxides forms dimeric bis[dicarboxylatotetraorganodistannoxanes]. These organotin derivatives display certain cytotoxicities for Hela cells in vitro, indicating potential applications in medicinal chemistry and materials science (Wen et al., 2005).
Materials Science
- Corrosion Inhibition : Pyrazoline derivatives, which include the structure of 2-(1H-Pyrazol-1-yl)Acetic Acid, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency, indicating their utility in protecting metals from corrosion (Lgaz et al., 2018).
Chemistry and Pharmacology
- Copper(II) Complexes Formation : The addition of (Pyrazol-1-yl)acetyl groups to peptides affords ATCUN-like Copper(II) binding sites. This shows the potential of this compound in forming complexes with metal ions, which could be valuable in bioinorganic chemistry and drug development (Boa et al., 2005).
Chemical Synthesis
- Cyclisation of Acetic Acids : Studies on the cyclisation of various 2-(1H-Pyrazol-1-yl) acetic acids with different electrophiles have provided insights into the formation of novel cyclic compounds. This is significant in the field of synthetic chemistry for developing new heterocyclic compounds (Smyth et al., 2007).
Biochemistry
- Luminescence Studies in Lanthanide Complexes : Lanthanide complexes involving pyrazole-containing acids derived from this compound exhibit distinct luminescence properties. This research is pertinent in understanding the luminescence mechanisms in lanthanide chemistry (Rodríguez-Ubis et al., 1997).
Environmental Chemistry
- Fluorescent Sensor for Zinc Ion : A pyrazoline derivative of this compound has been used as a highly selective fluorescent sensor for zinc ions. This indicates its potential application in environmental monitoring and analytical chemistry (Gong et al., 2011).
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, which was justified by its desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(1H-Pyrazol-1-Yl)Acetic Acid might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (12611300), density (133g/cm3), and boiling point (3011ºC at 760mmHg) suggest that it might have good bioavailability .
Result of Action
Based on the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may lead to the death of the parasites causing these diseases, thereby alleviating the symptoms of the diseases.
Action Environment
The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(1H-Pyrazol-1-yl)acetic acid derivatives in relation to CRTh2?
A1: While the provided abstract [] doesn't offer specific details on the interaction mechanism, it highlights that this compound derivatives function as CRTh2 antagonists. Generally, antagonists bind to receptors and block the binding of their natural ligands. In this context, these compounds likely bind to CRTh2, preventing its activation by endogenous ligands like Prostaglandin D2 (PGD2). This inhibition could modulate downstream signaling pathways associated with inflammation and immune responses, particularly those mediated by Th2 cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)


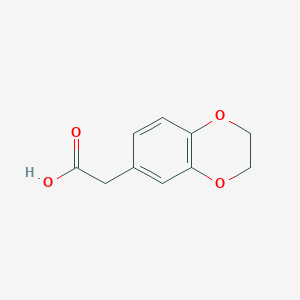
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

